molecular formula C22H20N4O3S3 B2355302 N-[4-(acetylamino)phenyl]-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260622-06-7

N-[4-(acetylamino)phenyl]-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2355302
CAS No.: 1260622-06-7
M. Wt: 484.61
InChI Key: IEDWSJDCHAJJRR-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H20N4O3S3 and its molecular weight is 484.61. The purity is usually 95%.
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Scientific Research Applications

GLS Inhibitors and Cancer Treatment Compounds related to N-[4-(acetylamino)phenyl]-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide have been studied as potential inhibitors of kidney-type glutaminase (GLS). GLS is significant in cancer therapy, as its inhibition could attenuate the growth of cancer cells. For instance, a related compound, N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, exhibited potent inhibition of human lymphoma B cells in vitro and in a mouse xenograft model (Shukla et al., 2012).

Antitumor Activity Various derivatives of thieno[3,2-d]pyrimidine, which is structurally related to the chemical , have been synthesized and evaluated for their antitumor activity. These compounds have shown potent anticancer activity on several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells. Some of these compounds demonstrated growth inhibition comparable to doxorubicin, a widely used chemotherapy drug (Hafez & El-Gazzar, 2017).

Toxicity Assessment and Tumor Inhibition Studies on heterocyclic compounds like 1,3,4-oxadiazole and pyrazole derivatives, structurally related to the compound of interest, have been conducted for toxicity assessment and tumor inhibition. These studies included computational docking against targets like epidermal growth factor receptor (EGFR) and investigations of their anti-inflammatory and analgesic potential, alongside their ability to inhibit tumor growth (Faheem, 2018).

Synthesis of Related Compounds and Their Applications The synthesis and characterization of various thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, similar in structure to the compound , have been extensively studied. These synthesized compounds have potential applications in pharmaceuticals due to their interesting chemical properties and biological activities (Various Authors).

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S3/c1-14(27)23-15-4-6-16(7-5-15)24-19(28)13-32-22-25-18-9-12-31-20(18)21(29)26(22)10-8-17-3-2-11-30-17/h2-7,9,11-12H,8,10,13H2,1H3,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDWSJDCHAJJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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